2,4-Dichloro-5-(difluoromethoxy)benzodifluoride
Overview
Description
2,4-Dichloro-5-(difluoromethoxy)benzodifluoride, or 2,4-DDF, is an organofluorine compound used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents, and is used as a precursor in the synthesis of various compounds, including pharmaceuticals. It is also used as a reagent in the synthesis of fluorinated aromatics, and as a catalyst in the preparation of cyclic carbonates. 2,4-DDF is a versatile compound that has been used in a variety of applications, including its use in the synthesis of pharmaceuticals and in the preparation of fluorinated aromatics.
Scientific Research Applications
2,4-DDF has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of fluorinated aromatics and as a catalyst in the preparation of cyclic carbonates. It has also been used as a reagent in the synthesis of pharmaceuticals, such as the anti-inflammatory drug ibuprofen. 2,4-DDF has been used in the synthesis of other pharmaceuticals, such as the anticonvulsant gabapentin and the anti-cancer drug erlotinib.
Mechanism Of Action
2,4-DDF is a versatile compound that can be used in a variety of scientific research applications. It acts as a catalyst in the synthesis of fluorinated aromatics and in the preparation of cyclic carbonates. It can also act as a reagent in the synthesis of pharmaceuticals, such as ibuprofen, gabapentin, and erlotinib. In the synthesis of fluorinated aromatics, 2,4-DDF acts as a Lewis acid, which increases the reactivity of the reaction mixture, leading to the formation of the desired product. In the preparation of cyclic carbonates, 2,4-DDF acts as a Lewis base, which increases the nucleophilicity of the reaction mixture, leading to the formation of the desired product.
Biochemical And Physiological Effects
2,4-DDF is a versatile compound that is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2,4-DDF has also been found to have an inhibitory effect on the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of inflammatory mediators. Furthermore, 2,4-DDF has been found to have a protective effect against oxidative stress and to have anti-cancer and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
2,4-DDF is a versatile compound that is used in a variety of scientific research applications. It has several advantages for laboratory experiments. It is a colorless liquid that is soluble in organic solvents, and is relatively easy to prepare and purify. Furthermore, it is relatively stable and has a relatively low toxicity. However, 2,4-DDF has several limitations for laboratory experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. Furthermore, it is a volatile compound, and it can be difficult to store and handle.
Future Directions
The potential future directions for research on 2,4-DDF include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research could be done to investigate the potential of 2,4-DDF as a catalyst in the synthesis of fluorinated aromatics and cyclic carbonates. Furthermore, further research could be done to investigate the potential of 2,4-DDF to be used in other scientific research applications, such as in the synthesis of other pharmaceuticals and in the preparation of other compounds. Additionally, further research could be done to investigate the potential of 2,4-DDF to be used as a reagent in the synthesis of other compounds.
properties
IUPAC Name |
1,5-dichloro-2-(difluoromethoxy)-4-(difluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F4O/c9-4-2-5(10)6(15-8(13)14)1-3(4)7(11)12/h1-2,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGYTYDASZAUGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(difluoromethoxy)benzodifluoride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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